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molecular formula C10H17N3O2 B054674 ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE CAS No. 112779-14-3

ETHYL 5-AMINO-1-TERT-BUTYLPYRAZOLE-4-CARBOXYLATE

Cat. No. B054674
M. Wt: 211.26 g/mol
InChI Key: DJFSJKPXNYYPFK-UHFFFAOYSA-N
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Patent
US09156837B2

Procedure details

A solution of tert-butylhydrazine monohydrochloride (13.9 g, 111.55 mmol), sodium acetate (11.44 g, 139.43 mmol) and ethyl 2-(ethoxymethylene)-2-cyanoacetate (19 g, 112.31 mmol) in ethanol (130 mL) was heated under reflux for 20 hr. Ethanol was evaporated under reduced pressure, and ethyl acetate was added to the residue. The solution was washed with aqueous sodium hydrogen carbonate solution and saturated brine and dried, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (solvent gradient; 2→35% ethyl acetate/hexane) to give ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate (24 g, 111.55 mmol, 102%) as a pale-yellow oil.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
11.44 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH:6][NH2:7])([CH3:5])([CH3:4])[CH3:3].C([O-])(=O)C.[Na+].C(O[CH:16]=[C:17]([C:23]#[N:24])[C:18]([O:20][CH2:21][CH3:22])=[O:19])C>C(O)C>[NH2:24][C:23]1[N:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[N:7]=[CH:16][C:17]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
Cl.C(C)(C)(C)NN
Name
Quantity
11.44 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
19 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C#N
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hr
Duration
20 h
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated under reduced pressure, and ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the residue
WASH
Type
WASH
Details
The solution was washed with aqueous sodium hydrogen carbonate solution and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (solvent gradient; 2→35% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1C(C)(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 111.55 mmol
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 102%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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